Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆FNaO₄S₂ and a molecular weight of 260.24 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and alkyl halides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Fluorides: Produced via substitution reactions with fluorinating agents.
Scientific Research Applications
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium Methanesulfinate: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
Sodium Benzenesulfinate: Contains a benzene ring but without the fluorine and methanesulfonyl groups, leading to distinct chemical properties.
Uniqueness: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both fluorine and methanesulfonyl groups, which confer enhanced reactivity and stability compared to other sulfinates .
Properties
Molecular Formula |
C7H6FNaO4S2 |
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Molecular Weight |
260.2 g/mol |
IUPAC Name |
sodium;2-fluoro-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
AADIHQHLMGRAFO-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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